molecular formula C10H21NOS B132429 Vernolate CAS No. 1929-77-7

Vernolate

Cat. No.: B132429
CAS No.: 1929-77-7
M. Wt: 203.35 g/mol
InChI Key: OKUGPJPKMAEJOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vernolate involves the reaction of propylamine with carbon disulfide to form propyl dithiocarbamate, which is then alkylated with propyl bromide to yield S-Propyl dipropylthiocarbamate.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Vernolate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Vernolate has several applications in scientific research:

Mechanism of Action

Vernolate exerts its herbicidal effects by inhibiting the enzyme aldehyde dehydrogenase, which is crucial for the detoxification of aldehydes in plants. This inhibition leads to the accumulation of toxic aldehydes, ultimately causing cell death in germinating weeds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vernolate

This compound is unique due to its specific inhibition of aldehyde dehydrogenase, which sets it apart from other herbicides that target different pathways. Its effectiveness in controlling a wide range of weeds in various crops also highlights its versatility and importance in agricultural practices.

Properties

IUPAC Name

S-propyl N,N-dipropylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H21NOS/c1-4-7-11(8-5-2)10(12)13-9-6-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUGPJPKMAEJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)SCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7024376
Record name Vernolate
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Molecular Weight

203.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid with a sweet mild odor of garlic; Technical product is clear yellow liquid; [HSDB] Clear liquid; [MSDSonline]
Record name Vernolate
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Boiling Point

149-150 °C at 30 mm Hg
Record name VERNOLATE
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Flash Point

252 °F 0C /TECHNICAL/
Record name VERNOLATE
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Solubility

Miscible with common organic solvents, e.g. xylene, methyl isobutyl ketone, kerosene, acetone, ethanol, In water, 90 mg/L at 25 °C
Record name VERNOLATE
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Density

0.952 at 20 °C/20 °C
Record name VERNOLATE
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Vapor Pressure

0.01 [mmHg], 1.04X10-2 mm Hg at 25 °C
Record name Vernolate
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Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name VERNOLATE
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Mechanism of Action

/It was/... reported that five thiocarbamate herbicides (EPTC, molinate, butylate, vernolate and ethiolate) inhibited rat liver low Km aldehyde dehydrogenase (ALDH2), probably via their sulfoxides. The authors speculated on the basis of the ALDH2 inhibition, that workers exposed to ethanol after the use of the above pesticides may exhibit a reaction like that experienced by individuals treated with disulfiram, which is used in alcohol aversion therapy., ...The formation of S-methyl esters of thiocarbamates /was studied/ as a bioactivation mechanism in mice for thiocarbamates. After ip injection of EPTC, molinate, butylate, vernolate, pebulate, diallate, triallate, liver extracts contained the S-methyl derivatives of the respective parents. Additionally, when the dosing was conducted with the glutathione (GSH) conjugate of molinate, the liver extract contained methyl molinate ester. Thus, methylation appears to be a way to reactivate molecules such as the GSH-conjugates of thiocarbamates. The methylated thiocarbamate can be released again into circulation as a molecule that can undergo additional reactions such as sulfoxidation., Preexposure to vernolate resulted in reduced (14)CO2 production /in germinating seeds/. ...Suggests that inhibition of enzyme synthesis may be primary site of action of thiocarbamate... in germinating seeds.
Record name VERNOLATE
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Color/Form

Clear liquid

CAS No.

1929-77-7
Record name S-Propyl dipropylthiocarbamate
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Record name Vernolate [BSI:ISO]
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Record name Vernolate
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Record name VERNOLATE
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Record name VERNOLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of action of Vernolate as an herbicide?

A1: While the precise mechanism of action remains unclear, studies suggest that this compound primarily targets weed seedlings, inhibiting their growth and development. Research indicates that this compound effectively reduces the production of leaf wax, a protective layer crucial for retaining moisture and preventing desiccation in plants [, ]. This disruption of leaf wax production likely contributes to the herbicidal activity of this compound.

Q2: How does the application of this compound affect crop yield in the presence of weeds?

A2: Research highlights that delaying weed control in crops like peanuts can significantly impact yield []. Uncontrolled weed growth leads to lower overall yields and fewer pods per plant. This compound, when applied as a pre-emergent herbicide, effectively controls weed populations, thereby protecting crops from yield loss. In peanuts, it is particularly effective against nutgrass when combined with pre-plant incorporated Alachlor [].

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